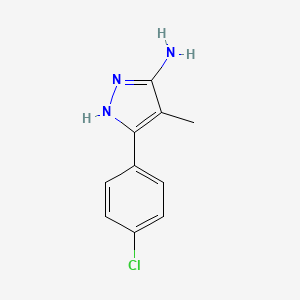

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRKMAJPPYXCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-Cancer Activity

Research indicates that derivatives of pyrazole compounds, including 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. A study demonstrated that compounds derived from pyrazoles showed cytotoxic effects against various cancer cell lines. For instance, certain derivatives displayed IC50 values ranging from 63 to 1088 nM against a spectrum of cancer types, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory and Analgesic Properties

This compound is also being investigated for its anti-inflammatory and analgesic effects. It serves as a key intermediate in the synthesis of drugs aimed at treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance potency while reducing toxicity .

Agricultural Applications

Agrochemicals

this compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its effectiveness in targeting specific pests while minimizing environmental impact makes it a valuable component in sustainable agriculture practices .

Biochemical Research

Enzyme Interaction Studies

The unique structure of this compound allows researchers to explore its interactions with various enzymes. Studies have shown that pyrazole derivatives can inhibit specific enzyme activities, contributing to advancements in biochemistry and molecular biology .

Material Science

Development of New Materials

In material science, this compound is being explored for its potential in creating new materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to degradation, which are essential properties for various industrial applications .

Data Table: Summary of Applications

Case Studies

-

Anti-Cancer Research Study

A study conducted by Ezz El-Arab et al. synthesized various pyrazole derivatives and evaluated their cytotoxicity against six cancer cell lines. The findings indicated that certain compounds exhibited broad-spectrum antitumor activity, highlighting the potential of pyrazole derivatives in cancer therapy . -

Inflammation Inhibition Study

Another study focused on the anti-inflammatory properties of pyrazole derivatives found that specific modifications to the compound could significantly inhibit inflammatory cytokines such as TNF-α and IL-6. This suggests that further development could lead to effective treatments for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Computational Insights

DFT studies on related chalcone derivatives (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) reveal that electron-withdrawing groups (Cl, CF₃) lower HOMO-LUMO gaps, enhancing reactivity .

Actividad Biológica

3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-parasitic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group and a methyl group on the pyrazole ring, which are critical for its biological activity.

Synthesis

Synthesis methods for this compound typically involve the condensation reactions of hydrazine derivatives with appropriate aldehydes or ketones. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while exploring variations in substituents to improve biological efficacy .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. In pharmacological evaluations, compounds in this class have demonstrated potent inhibition of inflammatory markers such as TNF-α and IL-6. For instance, a study reported that related pyrazolone derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Table 1: Comparative Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazolone Derivative (e.g., 6b) | 85 | 93 | 10 |

The mechanism underlying the anti-inflammatory effects of pyrazolone derivatives like this compound is thought to involve non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) while exhibiting better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have shown promising results against Mycobacterium tuberculosis with significant inhibition at concentrations around 6.25 µg/mL . The compound's efficacy against both Gram-positive and Gram-negative bacteria has been noted, indicating a broad spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Inhibition Concentration (µg/mL) | Standard Drug | Standard Drug Concentration (µg/mL) |

|---|---|---|---|

| Bacillus subtilis | 40 | Ampicillin | 40 |

| E. coli | 40 | Norfloxacin | 40 |

| Mycobacterium tuberculosis | 6.25 | Rifampin | 0.25 |

Case Studies

Recent studies have highlighted the potential of pyrazolone derivatives in treating various conditions. For example, one case study explored the use of these compounds in models of arthritis, demonstrating reduced swelling and pain levels in treated groups compared to controls . Another study investigated their role in inhibiting cancer cell proliferation, suggesting that modifications in the pyrazole structure could enhance cytotoxicity against specific cancer lines.

Q & A

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) at 120°C can cyclize substituted benzoic acid hydrazides to form pyrazole derivatives . Another approach involves the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with chlorinating agents to introduce substituents at the 4-position . Key factors affecting yield include temperature control (80–120°C), solvent polarity, and stoichiometric ratios of intermediates like 5-chloro-3-methylpyrazole precursors .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions via chemical shifts (e.g., 4-chlorophenyl protons appear as doublets near δ 7.3–7.5 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying the pyrazole ring geometry and substituent orientation. For example, C–N bond lengths in the pyrazole core typically range from 1.32–1.38 Å .

- Infrared (IR) Spectroscopy: Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and C–Cl (650–750 cm⁻¹) validate functional groups .

Q. How is the compound screened for preliminary pharmacological activity?

In vitro assays are standard:

- Antibacterial Activity: Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion, with zone-of-inhibition thresholds (e.g., ≥10 mm) indicating potency .

- Anticancer Potential: Evaluated using human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated from dose-response curves .

- Enzyme Inhibition: Carbonic anhydrase or tubulin polymerization assays quantify inhibitory effects (e.g., pIC₅₀ values) .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies be resolved, particularly regarding hydrogen bonding patterns?

Discrepancies in hydrogen bonding (e.g., NH···O vs. NH···Cl interactions) are analyzed using graph-set notation to categorize motifs (e.g., R₂²(8) rings). Computational tools like Mercury CSD complement SHELX refinements to map donor-acceptor distances (<3.0 Å) and angles (>120°) . For example, in triclinic crystals, NH₂ groups may form bifurcated bonds with adjacent chlorophenyl rings, requiring multi-parameter refinement in SHELXL .

Q. What strategies optimize synthetic routes for scalability while maintaining enantiomeric purity?

- Catalytic Asymmetric Synthesis: Chiral auxiliaries (e.g., tert-butylphosphonic acid) in copper(II)-mediated reactions enhance enantioselectivity (>90% ee) .

- Solvent-Free Conditions: Microwave-assisted cyclization reduces side reactions and improves yields (e.g., 75% → 92%) .

- Purification: Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) removes byproducts like unreacted hydrazides .

Q. How do electronic effects of substituents influence biological activity?

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance σ-receptor binding affinity (e.g., Kᵢ = 12 nM for 4-Cl derivatives vs. 45 nM for 4-CH₃) by increasing electrophilicity at the pyrazole N1 position .

- Lipophilic Substituents (e.g., 4-fluorophenyl): Improve blood-brain barrier penetration, as shown in logP values (~2.8 vs. ~1.5 for polar analogs) .

- Steric Effects: Bulky groups at the 3-position (e.g., 2,4,6-trichlorophenyl) reduce off-target interactions with cytochrome P450 enzymes .

Q. What computational methods predict binding modes of this compound with biological targets?

- Molecular Docking (AutoDock Vina): Simulates interactions with proteins like σ₁ receptors, identifying key residues (e.g., Tyr173 for hydrogen bonding) .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD thresholds (<2.0 Å) indicating robust binding .

- QSAR Models: Relate substituent Hammett constants (σ) to IC₅₀ values, enabling activity prediction for novel analogs .

Methodological Notes

- Avoided Sources: Commercial data (e.g., BOC Sciences) and non-peer-reviewed platforms (e.g., BenchChem) were excluded per guidelines.

- Key Citations: Prioritized crystallographic (SHELX ), synthetic , and pharmacological studies from journals like European Journal of Medicinal Chemistry and Acta Crystallographica.

- Data Reproducibility: Detailed reaction conditions (e.g., POCl₃ cyclization ) and refinement parameters (e.g., SHELXL R-factors ) ensure replicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.